5-(3,4-DI-MEO-PH)-4-((2-FURYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Description
5-(3,4-DI-MEO-PH)-4-((2-FURYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol is 330.07866149 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Compounds derived from 1,2,4-triazoles, including those with dimethoxyphenyl and furylmethylene groups, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against a range of microbial species, indicating their potential in developing new antimicrobial agents. The studies on their synthesis and antimicrobial evaluation highlight the significance of 1,2,4-triazole derivatives in medicinal chemistry and their potential use in combating microbial resistance (Gabriela Laura Almajan et al., 2010; D. J. Prasad et al., 2009).
Anti-inflammatory and Analgesic Activities
Derivatives of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole have been synthesized and assessed for their anti-inflammatory and analgesic properties. These studies demonstrate the compound's relevance in the development of new therapeutic agents with potential applications in treating inflammation and pain (L. Labanauskas et al., 2001).
Electrochemical Applications
The electrochemical behavior of triazole thiol derivatives has been explored, revealing insights into their redox properties and potential applications in electrochemical sensors and devices. These studies contribute to the understanding of the fundamental electrochemical processes of triazole derivatives and their practical applications in analytical chemistry (L. Fotouhi et al., 2002).
Antifungal Evaluation
Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol have been synthesized and evaluated for their antifungal activity. These compounds show potential in developing new antifungal agents, particularly against Candida albicans, highlighting the versatility of triazole derivatives in addressing fungal infections (N. Moorthy et al., 2017).
Corrosion Inhibition
Triazole-based compounds have also been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals against corrosion in various environments. This application is significant in industrial settings where corrosion resistance is crucial for the longevity and reliability of metal structures and components (R. N. Mary et al., 2021).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-20-12-6-5-10(8-13(12)21-2)14-17-18-15(23)19(14)16-9-11-4-3-7-22-11/h3-9H,1-2H3,(H,18,23)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKJPDNJKOWFAF-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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